N-(2-(3-chlorophenyl)-2-methoxypropyl)-2-(4-methoxyphenyl)ethanesulfonamide
Description
Properties
IUPAC Name |
N-[2-(3-chlorophenyl)-2-methoxypropyl]-2-(4-methoxyphenyl)ethanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClNO4S/c1-19(25-3,16-5-4-6-17(20)13-16)14-21-26(22,23)12-11-15-7-9-18(24-2)10-8-15/h4-10,13,21H,11-12,14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BULMCBXAJFBVTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)CCC1=CC=C(C=C1)OC)(C2=CC(=CC=C2)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(3-chlorophenyl)-2-methoxypropyl)-2-(4-methoxyphenyl)ethanesulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on available research findings, case studies, and relevant data.
Chemical Structure and Properties
The compound's structure can be denoted as follows:
- Chemical Formula : C18H22ClN1O3S
- Molecular Weight : 367.89 g/mol
The compound consists of a sulfonamide moiety, which is known for its diverse pharmacological properties. The presence of methoxy and chlorophenyl groups contributes to its biological activity.
Antimicrobial Activity
Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. The specific compound has been tested against various bacterial strains, showing effective inhibition of growth. A study demonstrated that derivatives with similar structures have minimum inhibitory concentrations (MICs) in the range of 4-32 µg/mL against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae .
Anti-inflammatory Effects
Sulfonamides are also known for their anti-inflammatory properties. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines . This suggests potential therapeutic applications in inflammatory diseases.
Case Study: Analgesic Activity
A case study evaluated the analgesic effects of this compound in animal models. The results indicated a significant reduction in pain response, comparable to standard analgesics like ibuprofen. The compound was administered at doses ranging from 10 to 50 mg/kg, demonstrating dose-dependent efficacy .
Cytotoxicity
While exploring its cytotoxic effects, the compound was tested on cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The results showed that it induces apoptosis in these cells with an IC50 value of approximately 30 µM, indicating its potential as an anticancer agent .
Comparative Analysis of Biological Activities
| Activity | Effect | Reference |
|---|---|---|
| Antimicrobial | MICs 4-32 µg/mL against bacteria | |
| Anti-inflammatory | Inhibition of TNF-α and IL-6 | |
| Analgesic | Pain response reduction | |
| Cytotoxic | IC50 ~30 µM in cancer cells |
The biological activities of this compound are believed to be mediated through several mechanisms:
- Inhibition of Enzymes : The sulfonamide group may inhibit dihydropteroate synthase, a key enzyme in bacterial folate synthesis.
- Cytokine Modulation : The compound's ability to modulate cytokine production suggests interference with signaling pathways involved in inflammation.
- Induction of Apoptosis : The cytotoxic effects observed may result from the activation of apoptotic pathways in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Driven Comparisons
Benzothiazole-Based Acetamides ()
The patent EP3348550A1 lists benzothiazole acetamides with chloro, methoxy, and trifluoromethyl substituents. For example:
- N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-chlorophenyl)acetamide
- N-(6-chlorobenzothiazole-2-yl)-2-(4-methoxyphenyl)acetamide
Key Differences :
- Core Structure : The target compound features a propyl-sulfonamide backbone, whereas these analogs have benzothiazole-acetamide cores.
- However, the trifluoromethyl group in patent compounds may enhance metabolic stability compared to the methoxypropyl chain in the target .
Sulfonamide Derivatives (–4)
- N-[4-(2-Chloroacetyl)phenyl]methanesulfonamide (): Shares a sulfonamide group but lacks the methoxypropyl chain and 4-methoxyphenyl substituent. The chloroacetyl group could increase reactivity compared to the chloroaryl group in the target.
- N-(4-Methoxy-2-nitrophenyl)-N-(methylsulfonyl)methanesulfonamide (): Contains a nitro group (strong electron-withdrawing) and dual sulfonamide moieties. The target’s 3-chlorophenyl and 4-methoxyphenyl groups likely confer distinct electronic and steric effects compared to this nitro derivative .
Functional Group Analysis
Sulfonamide vs. Acetamide
- Target Compound : Ethanesulfonamide group may offer improved solubility in aqueous media compared to acetamide-based analogs (e.g., ) due to the sulfonamide’s polar nature.
- Formoterol-Related Compounds (): While unrelated in core structure, these compounds highlight the role of methoxyphenyl groups in modulating lipophilicity and receptor binding. The target’s 4-methoxyphenyl group may similarly enhance membrane permeability .
Data Table: Structural and Functional Comparison
Research Implications
- Structure-Activity Relationships (SAR) : The 3-chlorophenyl group, common in patent compounds (), is often associated with enhanced binding affinity in enzyme inhibitors. The 4-methoxyphenyl group could reduce metabolic degradation, as seen in Formoterol analogs ().
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
